molecular formula C8H4ClNOS B2730426 2-Chlorobenzoyl isothiocyanate CAS No. 5067-90-3

2-Chlorobenzoyl isothiocyanate

Cat. No.: B2730426
CAS No.: 5067-90-3
M. Wt: 197.64
InChI Key: XYPZDEZBMUGRRY-UHFFFAOYSA-N
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Description

Contextualization of Acyl Isothiocyanates within Organosulfur Chemistry

Acyl isothiocyanates represent a significant class of compounds within the broader field of organosulfur chemistry. arkat-usa.org These molecules are structurally defined by the presence of an acyl group (R-C=O) attached to the nitrogen atom of the isothiocyanate moiety (-N=C=S). arkat-usa.orgresearchgate.net This arrangement classifies them as heterocumulenes, a group of compounds characterized by a sequence of three or more consecutive double bonds. arkat-usa.orgresearchgate.net

The unique reactivity of acyl isothiocyanates stems from their bifunctional nature. arkat-usa.orgresearchgate.net They possess three active centers susceptible to chemical attack: two electrophilic carbon atoms (one in the carbonyl group and one in the thiocarbonyl group) and a nucleophilic nitrogen atom. arkat-usa.org The presence of the electron-withdrawing acyl group enhances the reactivity of the isothiocyanate functionality compared to simpler alkyl or aryl isothiocyanates. arkat-usa.org This distinct electronic feature makes acyl isothiocyanates highly versatile and valuable reagents in organic synthesis. arkat-usa.orgtandfonline.com Their chemistry is particularly rich and has been extensively used in the construction of a wide array of biologically important heterocyclic compounds, such as thiazoles, thiadiazoles, triazoles, and pyrimidines. arkat-usa.orgresearchgate.net

Historical Perspective and Current Landscape of Acyl Isothiocyanate Research

The study of acyl isothiocyanates has a well-established history, with these compounds being recognized as pivotal building blocks in synthetic organic chemistry. tandfonline.comacs.org Historically, their synthesis has been readily achieved through the reaction of acyl chlorides with inorganic thiocyanate (B1210189) salts, a method that remains widely used. arkat-usa.orgtandfonline.com Early research focused on understanding their fundamental reactivity and exploring their utility in constructing various chemical structures. acs.org

In the current research landscape, the interest in acyl isothiocyanates is escalating due to their role as precursors for a diverse range of compounds with significant biological activities. nih.govresearchgate.net Modern synthetic methods, such as phase transfer catalysis, have been developed to provide more efficient and rapid access to these reagents. tandfonline.com Contemporary studies are heavily focused on leveraging the unique reactivity of acyl isothiocyanates to synthesize novel heterocyclic systems. arkat-usa.orgresearchgate.net Researchers are actively designing and creating new molecules derived from acyl isothiocyanates that exhibit potential applications in pharmaceuticals, agrochemicals, and materials science. nih.govgithub.com The ongoing exploration of their reactions continues to yield new synthetic methodologies and compounds with promising pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities. researchgate.netresearchgate.net

Rationale for In-depth Academic Investigation of 2-Chlorobenzoyl Isothiocyanate

The specific focus on this compound in academic research is driven by its proven utility as a versatile intermediate in the synthesis of high-value organic molecules. github.comevitachem.com Its molecular structure, featuring a benzoyl group substituted with a chlorine atom at the ortho-position, makes it a valuable precursor for creating a variety of derivatives, most notably N,N'-disubstituted thioureas. evitachem.comnih.gov These thiourea (B124793) derivatives are of significant interest because they form the backbone of numerous compounds with a wide spectrum of biological activities. nih.govevitachem.com

The presence of the 2-chloro substituent is not merely incidental; it influences the reactivity and the properties of the resulting molecules, making it a key component in the design of new chemical entities. Academic investigations are therefore rationalized by the potential to generate novel compounds with applications in pharmaceuticals and agrochemicals. github.comgithub.com For instance, derivatives of this compound have been synthesized and investigated for their potential as anti-cancer agents, analgesics, and antibacterial compounds. evitachem.comresearchgate.net Its role as a building block for complex heterocyclic structures further cements its importance as a target for detailed scientific inquiry. dergipark.org.triucr.org

Overarching Research Objectives and Scope for this compound Studies

The primary research objectives for studies involving this compound are centered on its application in synthetic and medicinal chemistry. A major goal is the development of novel, biologically active compounds for potential therapeutic and agricultural use. github.com The scope of this research is broad, encompassing several key areas:

Synthesis of Novel Derivatives: A core objective is to react this compound with various nucleophiles, particularly amines, to synthesize new series of thiourea derivatives and related heterocyclic compounds. evitachem.comnih.goviucr.org

Exploration of Biological Activity: Research aims to screen these newly synthesized compounds for a range of biological activities. This includes evaluating their potential as anti-cancer, antimicrobial, and analgesic agents. github.comevitachem.comresearchgate.net For example, 1-allyl-3-(2-chlorobenzoyl) thiourea has shown significant analgesic activity in mice. evitachem.com

Development of Synthetic Methodologies: Studies often focus on optimizing reaction conditions and developing efficient synthetic routes to access target molecules. This includes the use of techniques like phase-transfer catalysis to improve yields and simplify procedures for creating thiourea derivatives. iucr.orgsigmaaldrich.com

Structural and Mechanistic Studies: A fundamental aspect of the research involves the detailed characterization of the synthesized compounds using spectroscopic and crystallographic methods to confirm their structures. nih.goviucr.org Understanding the reaction mechanisms provides insights that can guide the design of future synthetic targets.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 5067-90-3 evitachem.comgithub.comguidechem.com
Molecular Formula C₈H₄ClNOS evitachem.comguidechem.com
Molecular Weight 197.64 g/mol guidechem.com
Appearance Typically a yellowish liquid evitachem.com
Boiling Point ~250 °C (decomposes) evitachem.com

| Solubility | Soluble in organic solvents like dichloromethane (B109758) and ethyl acetate (B1210297) | evitachem.com |

Table 2: List of Chemical Compounds

Compound Name
1,1'-(Pyridine-2,6-diyl)bis(3-(2-chlorobenzoyl) thiourea)
1-Allyl-3-(2-chlorobenzoyl) thiourea
1-(2-Chlorobenzoyl)-3-(4-chlorophenyl) urea
2-Chlorobenzamide (B146235)
2-Chlorobenzoyl chloride
2-Chlorobenzoyl hydrazine
This compound
Acetyl isothiocyanate
Allylthiourea
Ammonium (B1175870) thiocyanate
Aniline (B41778)
Benzoyl isothiocyanate
Chitosan
Diclofenac sodium
Ethyl cyanoacetate
Ibuprofen
Malononitrile
N-(2-Chlorobenzoyl)-N′-(3-pyridyl)thiourea
N-phenylthiocarbamoyl chitosan
Phenyl isothiocyanate
Phenylthiourea
Polyethylene glycol-400
Potassium thiocyanate
Pyridine
Sodium thiocyanate
Toluene

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chlorobenzoyl isothiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNOS/c9-7-4-2-1-3-6(7)8(11)10-5-12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPZDEZBMUGRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N=C=S)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70964908
Record name 2-Chlorobenzoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70964908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5067-90-3
Record name 2-Chlorobenzoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70964908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chlorobenzoyl isothiocyanate
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Detailed Chemical Reactivity and Reaction Mechanisms of 2 Chlorobenzoyl Isothiocyanate

Nucleophilic Addition Reactions of the Isothiocyanate Moiety

The isothiocyanate group is characterized by a carbon atom double-bonded to both nitrogen and sulfur. This arrangement makes the carbon atom highly electrophilic and thus a prime target for nucleophilic attack. The general mechanism involves the addition of a nucleophile to the central carbon, followed by protonation of the nitrogen atom.

The reaction of 2-chlorobenzoyl isothiocyanate with nitrogen-based nucleophiles, such as primary and secondary amines, is a well-established method for the synthesis of N,N'-disubstituted thiourea (B124793) derivatives. dergipark.org.trijacskros.com The reaction proceeds via a nucleophilic addition mechanism where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate group. nih.govresearchgate.net This initial addition is followed by a proton transfer, typically from the attacking amine to the isothiocyanate nitrogen, to yield the stable thiourea product. dergipark.org.tr

This reaction is highly efficient and is widely used for creating compounds with potential biological activities. dergipark.org.trijacskros.com For instance, reacting 2-fluorobenzoyl isothiocyanate, a close analog of this compound, with various aniline (B41778) derivatives produces the corresponding 2-fluorobenzoyl thiourea derivatives in good yields. dergipark.org.trdergipark.org.tr The process involves obtaining the isothiocyanate from the corresponding acid chloride and ammonium (B1175870) thiocyanate (B1210189), followed by the addition of the amine. dergipark.org.tr

Table 1: Examples of Thiourea Derivative Synthesis from Acyl Isothiocyanates and Amines This table presents data for analogous acyl isothiocyanates to illustrate the general reactivity.

Acyl IsothiocyanateNitrogen NucleophileProduct ClassReference
2-Fluorobenzoyl isothiocyanateAniline derivativesN-(2-fluorobenzoyl)-N'-(aryl)thioureas dergipark.org.tr
2-((4-Methoxyphenoxy)methyl)benzoyl isothiocyanateThiazol-2-amineN-acyl thiourea derivative nih.gov
1-Naphthyl isothiocyanate1,3-Phenylenediamine1-(3-aminophenyl)-3-(naphthalene-1-yl)thiourea analis.com.my
Benzoyl isothiocyanateHeterocyclic aminesN-acyl thiourea derivatives nih.gov

Thiol-containing compounds are potent nucleophiles that react readily with isothiocyanates to form dithiocarbamate (B8719985) adducts. researchgate.net The reaction mechanism is analogous to that with amines, involving the nucleophilic attack of the thiol's sulfur atom on the isothiocyanate's central carbon. nih.gov This reaction is often pH-dependent, favoring dithiocarbamate formation under mildly acidic to neutral conditions (pH 6-8). researchgate.net

The reactivity of isothiocyanates with thiols is significant in biological contexts, as demonstrated by the interaction of isothiocyanates with cysteine residues in proteins. nih.govnih.gov Studies with various isothiocyanates have shown that thiol groups react much more readily than amino groups under certain conditions. nih.gov For example, 2-deoxy-2-iodoglycosyl isothiocyanates readily react with S-nucleophiles to give stable dithiocarbamates. nih.gov

Table 2: Reactivity of Isothiocyanates with Thiol-Containing Compounds

IsothiocyanateThiol-Containing CompoundProduct ClassReference
Generic Isothiocyanate (R-NCS)Generic Thiol (R'-SH)Dithiocarbamate researchgate.net
Fluorescein isothiocyanateCysteine, GlutathioneDithiocarbamate conjugate nih.gov
2-Deoxy-2-iodoglycosyl isothiocyanateS-nucleophilesDithiocarbamate nih.gov
SulforapheneCysteine, Glutathione, Sodium hydrosulfideDegradation products via dithiocarbamate intermediates nih.gov

Hydroxyl groups, found in alcohols and water, can also act as nucleophiles and react with this compound. This reaction leads to the formation of thiocarbamate derivatives. The oxygen atom of the hydroxyl group attacks the electrophilic carbon of the isothiocyanate, resulting in an O-alkyl thiocarbamate. nih.gov

However, hydroxyl groups are generally weaker nucleophiles than corresponding amines or thiols. Consequently, the reaction with alcohols often requires more forcing conditions or catalysis compared to the rapid reactions observed with nitrogen and sulfur nucleophiles. For example, the reaction of isothiocyanatoazobenzene with ethanol (B145695) yields the corresponding ethyl thiocarbamate. researchgate.net Similarly, 2-deoxy-2-iodoglycosyl isothiocyanates react with O-nucleophiles to produce thiocarbamates. nih.gov

Cycloaddition Chemistry Involving this compound

The presence of cumulative double bonds (N=C=S) allows this compound to participate in various pericyclic reactions, particularly cycloadditions, to form a wide array of heterocyclic structures. sci-hub.se These reactions are fundamental in synthetic organic chemistry for constructing ring systems from acyclic precursors. libretexts.org The isothiocyanate can react as a 2π component in [2+2], [3+2], and [4+2] cycloadditions. sci-hub.senih.gov

This compound is a valuable precursor for the synthesis of five-membered heterocycles such as imidazoles, thiazoles, and triazoles. sci-hub.serhhz.net These reactions often proceed through a [3+2] cycloaddition pathway, where the isothiocyanate moiety reacts with a three-atom component (a 1,3-dipole). researchgate.net

For example, a multi-component reaction involving a primary amine, an arylisothiocyanate, and oxalyl chloride can yield 1H-imidazole derivatives under solvent-free conditions. rhhz.net Isothiocyanates can also react with other reagents to form different five-membered rings like thiophenes and thiazoles, demonstrating their versatility in heterocyclic synthesis. sci-hub.se The specific product formed depends on the reaction partner and conditions employed.

The synthesis of six-membered heterocycles, such as thiazines, pyrimidines, and triazines, can be achieved using this compound through cycloaddition reactions. sci-hub.senih.gov The most common pathway for forming six-membered rings is the [4+2] cycloaddition, or Diels-Alder reaction, where the isothiocyanate acts as the dienophile. mdpi.com

In these reactions, one of the double bonds of the isothiocyanate (typically C=S) reacts with a conjugated diene. nih.gov Acyl isothiocyanates, like this compound, are particularly reactive dienophiles due to the electron-withdrawing nature of the acyl group, which lowers the energy of the LUMO of the C=S bond. This facilitates the reaction with the HOMO of the diene, leading to the formation of a six-membered heterocyclic ring with high regio- and stereoselectivity. mdpi.com

Role as an Acylating Agent and Thiocyanate Transfer Reagent

This compound is a bifunctional compound possessing two electrophilic centers: the carbonyl carbon and the isothiocyanate carbon. arkat-usa.org The presence of the electron-withdrawing 2-chlorobenzoyl group significantly enhances the reactivity of the isothiocyanate moiety compared to standard alkyl isothiocyanates. arkat-usa.orgresearchgate.net This electronic feature dictates its dual role in chemical reactions, allowing it to function as both an acylating agent and a thiocyanate transfer reagent. arkat-usa.orgresearchgate.net

As an acylating agent , the carbonyl group is the reactive site. Nucleophiles can attack the electrophilic carbonyl carbon, leading to the transfer of the 2-chlorobenzoyl group. This reactivity is prominent in the synthesis of various amides, esters, and other carbonyl derivatives. The isothiocyanate group, in this context, acts as a leaving group.

More uniquely, this compound and other aroyl/acyl isothiocyanates can act as thiocyanate transfer reagents . nih.gov An unprecedented transfer of the thiocyanate (-SCN) group from an aroyl isothiocyanate to an alkyl or benzylic bromide can be achieved in the presence of a tertiary amine. nih.gov This reaction is most efficient when the protons on the carbon bearing the bromine are less acidic. nih.gov The mechanism involves the nucleophilic attack of the tertiary amine on the carbonyl carbon of the isothiocyanate, followed by a series of rearrangements that ultimately facilitate the transfer of the thiocyanate group to the electrophilic carbon of the bromide.

The dual reactivity is summarized in the table below:

RoleReactive CenterAttacking Species (Example)Product Type (Example)
Acylating AgentCarbonyl CarbonAmine (R-NH₂)N-substituted-2-chlorobenzamide
Thiocyanate Transfer ReagentIsothiocyanate CarbonAlkyl Halide (R-Br) + Tertiary AmineAlkyl thiocyanate (R-SCN)

Multicomponent Reactions Featuring this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product that incorporates portions of all starting materials, are a cornerstone of efficient organic synthesis. Acyl isothiocyanates, including this compound, are valuable substrates in such reactions due to their multiple reactive sites. arkat-usa.org These reactions are widely employed for the synthesis of diverse and complex heterocyclic compounds. arkat-usa.orgresearchgate.net

A common strategy involves the reaction of this compound with a binucleophile, or a combination of reactants that form a binucleophile in situ. The reaction typically proceeds via an initial nucleophilic attack on the isothiocyanate carbon, forming a thiourea intermediate. This intermediate then undergoes an intramolecular cyclization by the attack of the second nucleophilic site onto the electrophilic carbonyl carbon, often followed by a dehydration step to yield the final heterocyclic product.

For instance, three-component reactions involving an isothiocyanate, a primary amine, and a 2-chloro-1,3-dicarbonyl compound can be used to synthesize functionalized 2,3-dihydrothiazoles. researchgate.net While not specifying the 2-chlorobenzoyl derivative directly, the general mechanism is applicable. The amine and isothiocyanate first form a thiourea, which then acts as a nucleophile to displace the chloride from the dicarbonyl compound, leading to cyclization.

The versatility of this compound in MCRs allows for the construction of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. arkat-usa.orgevitachem.com

Examples of Heterocycles Synthesized from Acyl Isothiocyanates in MCRs:

Heterocycle ClassReactant TypesGeneral Outcome
ThiazolesIsothiocyanate, Amine, α-haloketoneFormation of a five-membered sulfur and nitrogen-containing ring
TriazolesIsothiocyanate, Hydrazine derivativeSynthesis of a five-membered ring with three nitrogen atoms
ThiadiazolesIsothiocyanate, Hydrazine derivativeCreation of a five-membered ring with two nitrogen atoms and one sulfur atom
BenzimidazolesIsothiocyanate, o-phenylenediamineFusion of an imidazole (B134444) ring to a benzene (B151609) ring

Investigation of Chemo-, Regio-, and Stereoselectivity in this compound Reactions

Selectivity is a critical aspect of organic synthesis, dictating the formation of a specific product from multiple possibilities. study.com In reactions involving this compound, its bifunctional nature brings issues of chemoselectivity and regioselectivity to the forefront.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. study.comslideshare.net With this compound, a nucleophile can potentially attack either the carbonyl carbon or the isothiocyanate carbon. The outcome is highly dependent on the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles (e.g., primary amines) tend to attack the "harder" electrophilic center, the isothiocyanate carbon, to form thiourea adducts. In contrast, reactions aiming for acylation target the carbonyl carbon. The presence of catalysts or specific reaction conditions can be used to steer the reaction towards one pathway over the other.

Regioselectivity is the preference for a reaction to occur at one specific site when multiple structural isomers can be formed. study.comslideshare.net This is particularly relevant when this compound reacts with unsymmetrical binucleophiles. For example, in the reaction with 2-amino-2-thiazoline (B132724) derivatives, addition of isothiocyanates occurs in a regiospecific manner at the endocyclic ring nitrogen rather than the exocyclic amino group. nih.gov This preference is attributed to the formation of a kinetically and thermodynamically favored adduct. nih.gov The specific substitution pattern on the nucleophile and electronic effects of the 2-chlorobenzoyl group can influence which nucleophilic center attacks the isothiocyanate, thereby determining the structure of the resulting heterocycle.

Stereoselectivity , the preferential formation of one stereoisomer over another, is less commonly discussed for the primary reactions of the isothiocyanate group itself, which is achiral. study.com However, stereoselectivity becomes a crucial factor when this compound reacts with chiral substrates or when new stereocenters are formed during subsequent cyclization steps. For instance, in the addition of a chiral nucleophile to the C=N bond of the isothiocyanate, diastereomeric products could be formed, and the facial selectivity of the attack would determine the product ratio.

Selectivity TypeDefinitionRelevance to this compound ReactionsControlling Factors
Chemoselectivity Preferential reaction at one of two or more different functional groups. slideshare.netChoice between nucleophilic attack at the carbonyl carbon vs. the isothiocyanate carbon.Nature of the nucleophile (hard/soft), reaction conditions, catalysts.
Regioselectivity Preferential reaction at one position over another, leading to one constitutional isomer. slideshare.netIn reactions with unsymmetrical nucleophiles, determines the point of attachment and subsequent cyclization pattern.Steric and electronic properties of the nucleophile, stability of intermediates.
Stereoselectivity Preferential formation of one stereoisomer over others. study.comBecomes important when reacting with chiral molecules or when new stereocenters are generated in the product.Chirality of reactants and catalysts, reaction mechanism (e.g., syn- vs. anti-addition).

Advanced Spectroscopic Characterization of 2 Chlorobenzoyl Isothiocyanate and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of 2-Chlorobenzoyl Isothiocyanate and its derivatives in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of this compound is expected to be characterized by signals in the aromatic region. The four protons on the disubstituted benzene (B151609) ring would appear as a complex multiplet system due to their close chemical shifts and spin-spin coupling. Based on the electronic effects of the ortho-chloro and meta-carbonyl isothiocyanate groups, these protons would typically resonate between 7.4 and 8.1 ppm.

The ¹³C NMR spectrum provides information on each unique carbon environment. For this compound, eight distinct signals are anticipated. The isothiocyanate carbon (-N=C=S) is of particular interest; however, its signal is often broad and of low intensity due to the quadrupolar relaxation effect of the adjacent nitrogen atom, making it difficult to observe. The carbonyl carbon of the benzoyl group would appear significantly downfield, typically in the range of 165-170 ppm. The aromatic carbons would resonate between approximately 127 and 136 ppm.

Upon reaction, for instance with an amine to form a thiourea (B124793) derivative, significant changes in the NMR spectra are observed. New signals corresponding to the added moiety appear, and the chemical shifts of the carbons and protons near the reaction site are altered. For example, in N-aryl-substituted thiourea derivatives, characteristic N-H proton signals appear downfield (often >9.0 ppm), and the C=S carbon of the thiourea group resonates around 180 ppm. analis.com.mynih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents predicted chemical shift ranges based on the molecular structure. Actual experimental values may vary.

NucleusPositionPredicted Chemical Shift (δ, ppm)Expected Multiplicity
¹HAromatic C-H7.40 - 8.10Multiplet
¹³CC=O165 - 170Singlet
¹³CN=C=S135 - 145 (often broad)Singlet
¹³CAromatic C-Cl132 - 136Singlet
¹³CAromatic C-C=O133 - 137Singlet
¹³CAromatic C-H127 - 134Singlet

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of all proton and carbon signals, especially for complex reaction products.

COSY (Correlation Spectroscopy): This experiment is used to identify spin-coupled protons. For this compound, COSY would reveal the correlations between the adjacent protons on the aromatic ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This technique would definitively link each aromatic proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It allows for the assignment of quaternary (non-protonated) carbons. For instance, correlations from the aromatic protons to the carbonyl carbon and the carbon bearing the chlorine atom would confirm their positions. Vitally, HMBC can be used to locate the otherwise difficult-to-observe isothiocyanate carbon through its weak correlation to the ortho-protons of the benzoyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close in space, providing insights into the molecule's conformation. For reaction products, NOESY can help determine the spatial arrangement of different substituents.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and its derivatives. The spectrum is dominated by a few highly characteristic absorption bands. The most prominent feature is the very strong and sharp asymmetric stretching vibration of the isothiocyanate (-N=C=S) functional group, which appears in the range of 2000–2100 cm⁻¹. researchgate.net Another key absorption is the strong C=O stretching band of the acyl group, found around 1680-1700 cm⁻¹.

When this compound reacts to form thiourea derivatives, the characteristic -N=C=S peak disappears completely. In its place, new bands appear, including N-H stretching vibrations (typically broad, in the 3100–3400 cm⁻¹ region) and the C=S (thione) stretching vibration, which is often coupled with other vibrations and appears in the 1200–1300 cm⁻¹ region. nih.gov

Key IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3000 - 3100Medium
Isothiocyanate (-N=C=S)Asymmetric Stretch2000 - 2100Strong, Sharp
Carbonyl (C=O)Stretching1680 - 1700Strong
Aromatic C=CStretching1450 - 1600Medium to Strong
Aromatic C-ClStretching~750Medium

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₈H₄ClNOS, corresponding to a molecular weight of approximately 197.64 g/mol . nist.gov The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion (M⁺) due to the presence of one chlorine atom, showing two peaks at m/z 197 (for ³⁵Cl) and m/z 199 (for ³⁷Cl) in an approximate 3:1 ratio of intensity.

Under electron ionization (EI), the molecular ion undergoes fragmentation in a predictable manner. A primary and often dominant fragmentation pathway is the α-cleavage, involving the loss of the isothiocyanate radical (•NCS) to produce the highly stable 2-chlorobenzoyl cation. This fragment would show the characteristic 3:1 isotope pattern at m/z 139 and 141. Subsequent loss of a neutral carbon monoxide (CO) molecule from this cation would yield the 2-chlorophenyl cation at m/z 111 and 113.

Principal Mass Fragments of this compound (EI-MS)

m/z (³⁵Cl/³⁷Cl)Proposed Fragment IonFormula
197 / 199Molecular Ion [M]⁺[C₈H₄ClNOS]⁺
139 / 141[M - NCS]⁺[C₇H₄ClO]⁺
111 / 113[M - NCS - CO]⁺[C₆H₄Cl]⁺
162[M - Cl]⁺[C₈H₄NOS]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dictated by the chromophores present: the conjugated benzoyl system and the isothiocyanate group. The molecule is expected to exhibit two main types of electronic transitions:

π → π transitions:* These higher-energy transitions arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated aromatic and carbonyl system. They typically result in strong absorption bands at shorter wavelengths, likely below 300 nm.

n → π transitions:* These are lower-energy transitions involving the promotion of non-bonding (lone pair) electrons from the oxygen, nitrogen, and sulfur atoms to π* antibonding orbitals. These transitions are formally forbidden and result in weaker absorption bands at longer wavelengths.

When the isothiocyanate group reacts to form derivatives such as thioureas, the electronic structure is modified, leading to shifts in the absorption maxima (λ_max). For example, studies on allyl isothiocyanate show that upon conversion to a thiourea in solution, the absorption peak shifts from 240 nm to 226 nm. researchgate.net

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

While obtaining a suitable single crystal of the reactive this compound can be challenging, X-ray crystallography is an invaluable tool for determining the definitive solid-state structure of its stable reaction products, such as various thiourea derivatives. nih.govnih.gov This technique provides precise atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and torsional angles.

Crystal structures of 1-(2-chlorobenzoyl)-3-aryl-thioureas consistently reveal several key features. nih.govnih.govresearchgate.net The molecule often adopts a specific conformation stabilized by a strong intramolecular hydrogen bond between the N-H proton of the thiourea linker and the oxygen atom of the carbonyl group, forming a stable six-membered pseudo-ring. nih.govnih.gov This interaction dictates the planarity of the central C(=O)NHC(=S) fragment.

Representative Crystallographic Data for a 2-Chlorobenzoyl Thiourea Derivative

Data for 1-(2-Chlorobenzoyl)-3-(2-trifluoromethylphenyl)thiourea. nih.gov

ParameterValue
Chemical FormulaC₁₅H₁₀ClF₃N₂OS
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.705 (3)
b (Å)8.348 (3)
c (Å)12.465 (5)
α (°)84.92 (1)
β (°)72.913 (9)
γ (°)86.272 (11)
Key FeatureIntramolecular N-H···O and intermolecular N-H···S hydrogen bonds present.

Computational Chemistry Investigations of 2 Chlorobenzoyl Isothiocyanate

Quantum Chemical Methods for Molecular Structure and Electronic Property Calculations

Quantum chemical calculations are fundamental to understanding the geometry and electronic nature of 2-Chlorobenzoyl isothiocyanate. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, from which numerous other properties can be derived.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is the most fundamental ab initio approach, approximating the many-electron wavefunction as a single Slater determinant. usc.edu While computationally efficient, HF systematically neglects electron correlation, which can be critical for accurate predictions. usc.edu For instance, in studies of related benzoyl derivatives, the HF method has been used for initial geometry optimization and to provide a baseline for more advanced calculations. nih.govresearchgate.net

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, are built upon the HF solution to systematically include electron correlation. usc.edu These methods offer higher accuracy for properties like interaction energies and reaction barriers. The MP2 method, for example, accounts for electron correlation by considering double excitations from the HF reference state, providing a more reliable description of intermolecular interactions like dispersion forces. nih.gov While computationally more demanding, these approaches are essential for achieving quantitative accuracy in molecular property prediction.

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its favorable balance of accuracy and computational cost. usc.edu Unlike wavefunction-based ab initio methods, DFT calculates the total energy of a system based on its electron density. openaccesspub.org The accuracy of DFT calculations depends on the chosen exchange-correlation functional, with hybrid functionals like B3LYP being widely used for organic molecules. nih.govresearchgate.net

DFT is extensively applied to optimize the molecular geometry of compounds structurally related to this compound, confirming proposed structures through conformational analysis. echemcom.com It is also used to calculate key electronic properties that govern a molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability and reactivity. chemijournal.com A smaller gap suggests the molecule is more polarizable and reactive.

Table 1: Representative Electronic Properties Calculated via DFT

PropertyDescriptionTypical Application for this compound
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.Identifies regions susceptible to electrophilic attack.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.Identifies regions susceptible to nucleophilic attack, such as the carbon of the isothiocyanate group.
HOMO-LUMO Gap (ΔE) The energy difference between HOMO and LUMO; indicates chemical reactivity and stability.A smaller gap suggests higher reactivity in cycloaddition or nucleophilic addition reactions.
Chemical Hardness (η) A measure of resistance to change in electron distribution, calculated from ionization potential and electron affinity.A lower value indicates the molecule is "softer" and more reactive. openaccesspub.org
Chemical Potential (μ) Represents the escaping tendency of electrons from a system.Influences charge transfer in reactions.
Global Electrophilicity (ω) A measure of the energy stabilization when a system acquires additional electronic charge.Quantifies the electrophilic nature of the isothiocyanate group. openaccesspub.org

Computational Modeling of Reaction Mechanisms and Energetics

Computational modeling provides a dynamic view of chemical reactions, allowing for the exploration of reaction pathways and the analysis of the forces that drive them.

The potential energy surface (PES) is a mathematical landscape that maps the energy of a molecular system as a function of its geometry. By performing a relaxed PES scan, where one or more geometric parameters (like a bond length or angle) are systematically varied, chemists can map the energetic profile of a chemical reaction. nih.gov This process helps identify energy minima, which correspond to stable reactants and products, and saddle points, which represent transition states.

Locating the precise geometry and energy of a transition state (TS) is crucial for understanding a reaction's kinetics, as the energy difference between the reactants and the TS determines the activation energy barrier. nih.gov For reactions involving this compound, such as its common reaction with amines to form thiourea (B124793) derivatives, TS localization would elucidate the mechanism of nucleophilic attack on the central carbon of the isothiocyanate group. echemcom.com This involves identifying the transient structure where bonds are partially formed and broken.

These methods partition the interaction energy between reacting fragments into several key terms:

Distortion Energy (or Strain Energy): The energy required to deform the reactants from their equilibrium geometries into the geometries they adopt in the transition state. researchgate.net

Interaction Energy: The actual energy change as the distorted fragments are brought together. This term is often further decomposed into:

Electrostatic Interaction: The classical Coulombic attraction or repulsion between the fragments.

Pauli Repulsion: The destabilizing quantum mechanical effect arising from the interaction of closed-shell orbitals.

Orbital Interaction (or Covalent Bonding): The stabilizing energy gained from the mixing of occupied and unoccupied orbitals of the interacting fragments.

By analyzing these components, researchers can determine whether a reaction barrier is dominated by the energy needed to distort the reactants or by unfavorable interactions (e.g., strong Pauli repulsion) between them. This provides a quantitative framework for understanding reactivity trends. researchgate.net

In Silico Prediction and Validation of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of newly synthesized compounds. By calculating properties like vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts, theoretical spectra can be generated and compared directly with experimental data. researchgate.net

For this compound, DFT and ab initio methods can be used to calculate its vibrational spectrum. nih.gov The computed harmonic frequencies often systematically overestimate experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. usc.edu However, these discrepancies can be corrected using empirical scaling factors, leading to excellent agreement between theoretical and experimental FT-IR and Raman spectra. This allows for the unambiguous assignment of vibrational modes, such as the characteristic asymmetric stretch of the -N=C=S group. nih.govresearchgate.net

Similarly, NMR chemical shifts (e.g., 1H and 13C) can be accurately predicted, providing another layer of validation for the molecular structure. researchgate.net The comparison between calculated and experimental spectroscopic data serves as a rigorous test for the accuracy of the computational model and confirms the optimized molecular geometry.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies

Vibrational ModeFunctional GroupTypical Calculated Frequency (cm-1) (Scaled)Typical Experimental Frequency (cm-1)
νas(NCS) Isothiocyanate~2050 - 2100~2060 - 2110
ν(C=O) Benzoyl Carbonyl~1680 - 1710~1690 - 1720
ν(C-Cl) Chloro-Aromatic~650 - 750~660 - 760

Advanced Research Applications of 2 Chlorobenzoyl Isothiocyanate in Chemical Biology and Material Sciences

Role as a Key Intermediate in Medicinal Chemistry and Pharmaceutical Synthesis

2-Chlorobenzoyl isothiocyanate has emerged as a pivotal building block in the synthesis of a diverse array of compounds with significant therapeutic potential. Its utility stems from the reactive isothiocyanate group, which readily participates in addition reactions with various nucleophiles, leading to the formation of complex molecular architectures. This reactivity has been extensively exploited in medicinal chemistry for the development of novel therapeutic agents.

Precursors for Biologically Active Heterocyclic Scaffolds

The electrophilic carbon atom of the isothiocyanate moiety in this compound serves as a prime target for nucleophilic attack, making it an invaluable precursor for the synthesis of a wide range of biologically active heterocyclic compounds. Its versatility allows for the construction of various ring systems that are central to many pharmaceutical agents. wikipedia.org

The reaction of this compound with primary amines is a cornerstone of its application, leading to the formation of N,N'-disubstituted thiourea (B124793) derivatives. These thiourea intermediates are not merely stable end-products but are often subjected to further intramolecular cyclization to yield more complex heterocyclic systems. For instance, reaction with anthranilic acid initially forms a thiourea derivative which can then be cyclized to produce quinazoline (B50416) scaffolds. researchgate.netnih.gov Similarly, reactions with other bifunctional nucleophiles can lead to the formation of pyrimidines and other related heterocycles. nih.gov

Furthermore, its utility extends to the synthesis of five-membered heterocyclic rings. Through reactions with hydrazines and their derivatives, this compound can be converted into various thiadiazole and oxadiazole frameworks. nih.govsyensqo.com These scaffolds are present in numerous compounds with a broad spectrum of biological activities. The ability to readily form these diverse heterocyclic systems underscores the importance of this compound as a key synthetic intermediate in drug discovery. wikipedia.orgnih.gov

Starting MaterialResulting Heterocyclic Scaffold
Primary Amines (general)Thiourea derivatives
Anthranilic AcidQuinazolines
Aromatic AminesPyrimidines
HydrazinesThiadiazoles, Oxadiazoles

Development of Anti-Cancer Agents and Other Therapeutics through Rational Design

The isothiocyanate functional group is a well-established pharmacophore in the design of anti-cancer agents. escholarship.orgsyensqo.com this compound, as a readily available synthetic precursor, plays a crucial role in the rational design and development of novel therapeutics targeting various cancers. The underlying principle involves leveraging the reactivity of the isothiocyanate group to synthesize libraries of compounds that can be screened for anti-tumor activity.

Derivatives of this compound, particularly those incorporating benzothiazole (B30560) and thiazole (B1198619) moieties, have shown promising results in pre-clinical cancer studies. nih.govtechnologynetworks.com The synthesis of these compounds often involves the reaction of this compound with appropriately substituted amino-heterocycles. The resulting thiourea linkage can act as a flexible linker or be further cyclized to generate more rigid structures.

The anti-cancer mechanism of isothiocyanate derivatives is often multifaceted, involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression. escholarship.org For instance, some isothiocyanate-containing compounds have been shown to induce cell cycle arrest, preventing cancer cells from dividing and proliferating. escholarship.org The presence of the 2-chloro substitution on the benzoyl ring can also influence the electronic properties and steric bulk of the molecule, which can be fine-tuned in the rational design process to optimize potency and selectivity for specific cancer cell lines. nih.gov

Derivative ClassExample of Activity
Benzothiazole derivativesGood anticancer activity against various cancer cell lines. nih.gov
Thiazole derivativesInduction of apoptosis in cancer cells. technologynetworks.com
Thiourea derivativesInhibition of tumor cell proliferation. escholarship.org

Chemical Biology Applications: Covalent Labeling of Biomolecules (e.g., Cysteine and Lysine)

In the field of chemical biology, this compound and related isothiocyanates are valuable tools for the covalent labeling of biomolecules, particularly proteins. This application relies on the ability of the isothiocyanate group to react with nucleophilic amino acid residues, such as the thiol group of cysteine and the amine group of lysine (B10760008), forming stable covalent bonds.

The reactivity of isothiocyanates towards these residues is pH-dependent, which allows for a degree of selectivity in labeling experiments. Under mildly acidic to neutral conditions (pH 6-8), the reaction with the thiol group of cysteine to form a dithiocarbamate (B8719985) linkage is favored. In contrast, at a more alkaline pH (pH 9-11), the reaction with the primary amine of lysine to form a thiourea linkage becomes more prominent. This differential reactivity provides a handle for selectively targeting specific residues within a protein by controlling the reaction conditions.

This covalent labeling is instrumental for a variety of applications in chemical biology, including:

Protein identification and proteomics: By attaching a reporter tag (e.g., a fluorophore or a biotin (B1667282) molecule) functionalized with an isothiocyanate, specific proteins can be labeled and subsequently identified and quantified.

Enzyme activity profiling: Covalent modification of active site cysteine or lysine residues can be used to study enzyme function and inhibition. wikipedia.org

Structural biology: Introducing a label at a specific site on a protein can provide a probe for studying protein conformation and dynamics.

The reaction of this compound with these nucleophilic residues provides a robust and reliable method for the permanent modification of proteins, enabling a deeper understanding of their biological roles.

Amino Acid ResidueResulting Covalent LinkageOptimal pH Range
CysteineDithiocarbamate6-8
LysineThiourea9-11

Contributions to Agrochemical Development as Synthetic Precursors

The utility of this compound extends beyond pharmaceuticals into the realm of agrochemical development. It serves as a valuable synthetic precursor for the creation of novel pesticides and herbicides. wikipedia.org The antimicrobial properties of compounds derived from this compound make them effective agents for crop protection. wikipedia.org

A notable example is its use in the synthesis of benzoylphenylurea (B10832687) insecticides. wikipedia.org Although the final product itself may exhibit low toxicity to non-target organisms, the study of its degradation pathways is crucial. For instance, the degradation of some insecticides derived from this compound can lead to the formation of 2-chlorobenzamide (B146235) (CBA), a compound that has raised environmental concerns. wikipedia.org This highlights the importance of understanding the entire lifecycle of an agrochemical, from synthesis to environmental fate. The versatility of this compound allows for the generation of a wide range of chemical structures that can be screened for their efficacy as herbicides and pesticides, contributing to the development of new tools for sustainable agriculture.

Utility in Specialty Chemical Synthesis and Polymer Science

In the domain of material sciences, this compound and other isothiocyanates have demonstrated utility in the synthesis of specialty polymers. The unique reactivity of the isothiocyanate group allows for its participation in polymerization reactions, leading to the formation of novel polymer backbones with interesting properties.

One significant application is in the ring-opening copolymerization (ROCOP) of isothiocyanates with other monomers, such as anhydrosugar oxetanes. This process can lead to the formation of alternating copolymers with imidothiocarbonate linkages in the polymer backbone. These polymers can exhibit high thermal stability and a range of glass-transition temperatures, making them suitable for various specialty applications.

The incorporation of the imidothiocarbonate linkage, derived from the isothiocyanate, can also impart specific functionalities to the polymer. For example, these linkages have shown an affinity for metal ions, suggesting potential applications in areas such as metal capture and remediation. The ability to create block copolymers by combining the ROCOP of isothiocyanates with other polymerization techniques, like the ring-opening polymerization of lactide, further expands the possibilities for creating advanced materials with tailored properties.

Exploration in Bioorthogonal Chemistry Methodologies

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org While this compound itself is not a classic example of a bioorthogonal reagent in the same vein as azides and alkynes used in "click chemistry," its reactivity profile presents both opportunities and challenges for its exploration in this field.

The high reactivity of isothiocyanates towards nucleophiles like thiols and amines, which are abundant in biological systems, makes them generally unsuitable for truly bioorthogonal applications where inertness to the cellular environment is paramount. However, the principles of bioorthogonal chemistry, which emphasize highly selective and efficient reactions, can inspire the development of novel ligation strategies involving isothiocyanate-like reactivity under specific, controlled conditions.

The exploration of isothiocyanates in bioorthogonal methodologies could involve:

Developing caged isothiocyanates: These would be unreactive until activated by a specific stimulus (e.g., light or a specific enzyme), allowing for temporal and spatial control over the labeling reaction.

Engineering unique recognition motifs: Creating a system where the isothiocyanate and its reaction partner are brought into close proximity by a specific biological interaction, thereby increasing the effective concentration and promoting a "bioorthogonal" reaction in a localized environment.

Searching for non-canonical reaction partners: Investigating reactions of isothiocyanates with functional groups that are rare or absent in biological systems to achieve a higher degree of orthogonality.

While the direct application of this compound in conventional bioorthogonal labeling is limited by its inherent reactivity, its chemistry provides a foundation for designing next-generation chemical probes and ligation strategies.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to ascertain the relationship between the chemical structures of a series of compounds and their biological activities. While specific QSAR studies focusing exclusively on derivatives of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on closely related structures, such as N-benzoyl-N'-phenylthiourea derivatives. These compounds, which can be synthesized from benzoyl isothiocyanates, share significant structural similarities and their QSAR analyses provide a relevant framework for understanding how structural modifications might impact biological efficacy.

Research into N-benzoyl-N'-phenylthiourea (BFTU) and its chloro-substituted derivatives has explored their cytotoxic activity against cancer cell lines, such as MCF-7 breast cancer cells. ubaya.ac.id In these studies, various physicochemical parameters are correlated with biological activity to develop a predictive QSAR model. The goal is to identify the key molecular descriptors that govern the activity of the compounds, which can then guide the design of new, more potent analogues. ubaya.ac.idatlantis-press.com

One such study synthesized a series of N-benzoyl-N'-phenylthiourea derivatives, including compounds with chloro-substituents on the benzoyl ring, and evaluated their cytotoxic effects. ubaya.ac.id The researchers then developed a QSAR model to correlate the observed activity with various molecular descriptors.

The best-fit QSAR equation from this study was found to be: Log 1/IC50 = 0.354 π + 0.064 ubaya.ac.id

This equation indicates a significant correlation between the lipophilicity of the substituent (represented by the Hansch-Fujita lipophilicity constant, π) and the cytotoxic activity (expressed as the logarithm of the reciprocal of the half-maximal inhibitory concentration, IC50). ubaya.ac.id The positive coefficient for the π term suggests that increasing the lipophilicity of the substituents on the benzoyl ring enhances the cytotoxic activity of these thiourea derivatives against MCF-7 cells. ubaya.ac.id The statistical quality of this model was supported by a high correlation coefficient (r = 0.922), indicating a strong relationship between the descriptor and the biological activity. ubaya.ac.id

The study highlighted that the addition of chloro groups, particularly at the 2 and 4 positions of the benzoyl ring, led to a compound with the most potent activity. This suggests that both electronic and steric factors, in addition to lipophilicity, play a role in the compound's efficacy. ubaya.ac.id

Below is a data table summarizing the compounds from the study and their observed and predicted activities.

CompoundSubstituent (R)π (Lipophilicity Constant)IC50 (mM)Log 1/IC50
BFTUH00.810.091
2-Cl-BFTU2-Cl0.710.430.366
3-Cl-BFTU3-Cl0.710.520.284
4-Cl-BFTU4-Cl0.710.490.310
2,4-diCl-BFTU2,4-diCl1.420.310.508

Data derived from a study on N-benzoyl-N'-phenylthiourea derivatives and their cytotoxic activity on MCF-7 cells. ubaya.ac.id

Further research on a broader range of sulfur-containing thiourea derivatives has also emphasized the importance of various molecular descriptors in predicting anticancer activity. nih.govnih.gov These studies have built QSAR models incorporating descriptors for mass, polarizability, electronegativity, and van der Waals volume. nih.govnih.gov The consistent finding across these studies is that physicochemical properties are key determinants of the biological activity of this class of compounds. atlantis-press.comnih.govnih.gov

In another QSAR study on N-benzoyl-N'-naphthylthiourea (BNTU) derivatives as inhibitors of the VEGFR2 receptor, a key target in cancer therapy, lipophilic and electronic properties were identified as crucial for activity. The developed QSAR model was: RS = -0.405 (ClogP)² + 1.174 (ClogP) + 5.227 (ELUMO) - 72.983 atlantis-press.com

Here, RS represents the Rerank Score from molecular docking, ClogP is the calculated logarithm of the octanol-water partition coefficient (a measure of lipophilicity), and ELUMO is the energy of the lowest unoccupied molecular orbital (an electronic descriptor). atlantis-press.com This more complex model indicates an optimal range for lipophilicity (due to the parabolic ClogP term) and suggests that a lower ELUMO, indicating a greater ease of accepting electrons, is beneficial for inhibitory activity. atlantis-press.com

These examples from closely related compound classes demonstrate the power of QSAR in elucidating the structure-activity relationships of derivatives that could be formed from this compound. The consistent importance of lipophilicity and electronic properties provides a strong basis for the rational design of novel, biologically active molecules.

Environmental Considerations and Sustainable Chemistry Aspects of 2 Chlorobenzoyl Isothiocyanate

Biodegradation Pathways and Environmental Fate Studies

Detailed biodegradation and environmental fate studies specifically for 2-Chlorobenzoyl isothiocyanate are not extensively documented in publicly available literature. However, the environmental behavior of this compound can be inferred from studies on related isothiocyanates (ITCs) and chlorinated aromatic compounds.

Isothiocyanates are known to be reactive compounds. nih.gov Their stability and degradation in the environment, particularly in soil and aqueous media, are influenced by their chemical structure. chemrxiv.org Studies on various ITCs reveal that they can undergo both biotic and abiotic degradation. For instance, the degradation of some ITCs in soil is mediated by both chemical and biological processes. The primary degradation products can include the corresponding amines and N,N'-dialkyl thioureas, with the formation pathway being dependent on factors like pH. chemrxiv.org

The "benzoyl" portion of this compound suggests that its environmental fate is also linked to the biodegradation of chlorinated benzoic acids. Microorganisms, including various strains of Pseudomonas and Aeromonas hydrophila, have demonstrated the ability to degrade chlorobenzoic acids. nih.govjbarbiomed.com The degradation pathways for these compounds typically involve enzymatic reactions that lead to the cleavage of the aromatic ring and eventual mineralization. jbarbiomed.com Aerobic degradation often proceeds through the formation of catechols as intermediates. jbarbiomed.com

Therefore, it is plausible that the biodegradation of this compound in the environment would involve two main processes:

Hydrolysis or reaction of the isothiocyanate group.

Microbial degradation of the 2-chlorobenzoyl aromatic core.

Implementation of Green Chemistry Principles in this compound Synthesis

The synthesis of isothiocyanates has traditionally involved reagents that are now considered hazardous and environmentally unfriendly, such as thiophosgene (B130339) and carbon disulfide (CS₂). mdpi.comnih.gov The application of green chemistry principles aims to develop safer, more efficient, and sustainable synthetic routes.

A key principle of green chemistry is the use of safer solvents and reaction media. Significant progress has been made in replacing conventional volatile organic solvents with more environmentally benign alternatives in the synthesis of isothiocyanates.

Water: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Green, practical, and efficient procedures have been developed for synthesizing isothiocyanates from amines and carbon disulfide using water as the solvent. rsc.orgrsc.org These methods, often mediated by reagents like sodium persulfate, are operationally simple and align with green chemistry goals. rsc.org Microwave-assisted synthesis in aqueous media has also been shown to produce high yields of isothiocyanates in very short reaction times. tandfonline.comresearchgate.net

Alternative Green Solvents: Besides water, other solvents are being explored for their favorable environmental profiles. Research into sustainable isothiocyanate synthesis has highlighted the use of solvents like Cyrene™ (dihydrolevoglucosenone) and γ-butyrolactone (GBL). nih.gov These solvents are considered greener alternatives to traditional choices like DMSO, especially when combined with catalytic processes that minimize waste. nih.gov Acetone is another solvent that has been identified as a greener alternative for these syntheses. tandfonline.com

The adoption of such eco-friendly solvents significantly reduces the environmental impact associated with the synthesis of compounds like this compound.

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating how much of the reactants' mass ends up in the desired product. Traditional methods for synthesizing isothiocyanates often have poor atom economy, generating significant waste.

For example, the classic synthesis from a primary amine, carbon disulfide, and a desulfurizing agent generates byproducts. Newer methods focus on improving this efficiency:

Catalytic Processes: The use of catalytic amounts of amine bases, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), to promote the sulfurization of isocyanides with elemental sulfur represents a significant improvement. nih.gov This approach avoids the stoichiometric use of toxic reagents and improves atom economy.

Alternative Reagents: The development of desulfurization reagents that produce volatile or benign byproducts is another key strategy. For instance, using di-tert-butyl dicarbonate (B1257347) (Boc₂O) for the desulfurization of dithiocarbamates is advantageous because the byproducts are gases (CO₂, COS) and volatile liquids (tert-butanol), which are easily removed. cbijournal.comkiku.dk

The efficiency of these greener synthetic routes can be quantified using metrics like the Environmental Factor (E-factor) , which is the ratio of the mass of waste to the mass of the product. Modern, sustainable protocols for isothiocyanate synthesis have achieved E-factors as low as 0.989, indicating a dramatic reduction in waste generation compared to traditional methods. nih.gov

Synthetic MethodKey ReagentsByproducts/WasteGreen Chemistry Aspect
Traditional (e.g., using Thiophosgene)Amine, ThiophosgeneHCl, other chlorinated wasteLow atom economy, toxic reagent
Dithiocarbamate (B8719985) DecompositionAmine, CS₂, Desulfurizing Agent (e.g., lead nitrate)Metal sulfides, other saltsModerate atom economy, heavy metal waste
Green Dithiocarbamate MethodAmine, CS₂, Boc₂OCO₂, COS, tert-butanolImproved atom economy, volatile/benign byproducts kiku.dk
Catalytic SulfurizationIsocyanide, Elemental Sulfur, Catalytic BaseMinimal, excess sulfur can be recoveredHigh atom economy, avoids toxic reagents nih.gov

Life Cycle Assessment (LCA) of this compound Production and Utilization

A comprehensive Life Cycle Assessment (LCA) specific to this compound is not available in the public domain. An LCA is a standardized, quantitative methodology to evaluate the environmental impacts of a product throughout its entire life cycle—from raw material extraction to manufacturing, use, and final disposal ("cradle-to-grave"). semanticscholar.orgstahl.com

Conducting an LCA for this compound would involve the following stages:

Goal and Scope Definition: This initial step would define the purpose of the assessment, the system boundaries (e.g., from raw material extraction to factory gate, or through to end-of-life), and the functional unit (e.g., 1 kg of the compound). semanticscholar.org

Life Cycle Inventory (LCI): This is the data collection phase, where all inputs (raw materials, energy, water) and outputs (emissions to air, water, and soil; waste; products) for each process within the system boundary are quantified. semanticscholar.org For this compound, this would include the upstream impacts of producing precursors like 2-chlorobenzoyl chloride and a thiocyanate (B1210189) source, as well as the energy and solvents used in the synthesis.

Life Cycle Impact Assessment (LCIA): The inventory data is translated into potential environmental impacts. These impacts are categorized into areas such as global warming potential (carbon footprint), ozone depletion, acidification, eutrophication, and human toxicity. stahl.com

Given the push for sustainability in the chemical industry, performing LCAs for specialty chemicals like this compound is crucial for manufacturers to understand and mitigate their environmental footprint, meet regulatory demands, and gain a competitive advantage in an eco-conscious market. p6technologies.comearthshiftglobal.com

Future Research Trajectories for 2 Chlorobenzoyl Isothiocyanate

Development of Unprecedented Synthetic Methodologies

The synthesis of acyl isothiocyanates, including 2-chlorobenzoyl isothiocyanate, has traditionally relied on the reaction of acyl chlorides with thiocyanate (B1210189) salts. arkat-usa.orgacs.org While effective, these methods can present challenges in terms of substrate scope and reaction conditions. Future research is poised to develop more efficient, sustainable, and versatile synthetic strategies.

Recent advancements in synthetic chemistry offer several promising avenues. For instance, a rapid and efficient method for synthesizing benzoyl isothiocyanate using microwave irradiation under solvent-free conditions has been reported, suggesting a potential for greener synthetic protocols. arkat-usa.org Exploring the applicability of this microwave-assisted technology to the synthesis of this compound could lead to higher yields, reduced reaction times, and a diminished environmental impact.

Furthermore, the use of elemental sulfur as a thiocarbonyl source is gaining traction for the synthesis of isothiocyanates, offering an alternative to potentially toxic reagents like thiophosgene (B130339) or carbon disulfide. mdpi.com Investigating novel catalytic systems that can facilitate the direct synthesis of this compound from 2-chlorobenzoyl chloride and elemental sulfur or other sulfur-containing reagents represents a significant area for future exploration. mdpi.com The development of such methods would not only enhance the safety profile of the synthesis but also potentially broaden the accessibility of this compound for further research. A review of recent advancements in isothiocyanate synthesis highlights a growing interest in methods derived from non-nitrogen groups, indicating a trend toward more innovative and diverse synthetic approaches. rsc.org

Synthetic MethodPotential Advantages for this compound SynthesisKey Research Focus
Microwave-Assisted SynthesisFaster reaction times, higher yields, reduced solvent usage.Optimization of reaction conditions (power, temperature, time) for the specific substrate.
Elemental Sulfur-Based RoutesAvoidance of toxic reagents, improved safety profile.Development of efficient catalysts for the reaction of 2-chlorobenzoyl derivatives with sulfur.
Flow ChemistryPrecise control over reaction parameters, enhanced safety for exothermic reactions, potential for scalability.Design and optimization of a continuous flow reactor setup for the synthesis.
PhotocatalysisMild reaction conditions, novel reactivity patterns.Identification of suitable photoredox catalysts and light sources for the desired transformation.

Advanced Mechanistic Investigations via Cutting-Edge Analytical Techniques

A deeper understanding of the reaction mechanisms of this compound is crucial for controlling its reactivity and designing new applications. The isothiocyanate group is a versatile functionality that can react with a wide range of nucleophiles, and the electronic properties of the 2-chlorobenzoyl group undoubtedly influence this reactivity. arkat-usa.orgresearchgate.net

Future mechanistic studies should employ a suite of advanced analytical techniques to probe reaction intermediates and transition states with high precision. For instance, in-situ spectroscopic methods such as stopped-flow Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can provide real-time kinetic data on the reactions of this compound with various nucleophiles like amines and thiols. nih.gov This would allow for a detailed quantitative analysis of the factors governing reaction rates and product distributions.

Computational chemistry, particularly density functional theory (DFT) calculations, will be an indispensable tool for mapping out reaction pathways and understanding the energetic profiles of different mechanistic possibilities. acs.org For example, DFT could be used to model the transition states of nucleophilic addition to the isothiocyanate carbon, providing insights into the role of the chlorine substituent in modulating the electrophilicity of this center. nih.gov The combination of experimental kinetics with high-level computational modeling will provide a comprehensive picture of the reactivity of this compound.

Analytical TechniqueMechanistic Insights to be Gained for this compound
In-situ FTIR/NMR SpectroscopyReal-time monitoring of reactant consumption and product formation, identification of transient intermediates.
Mass Spectrometry (e.g., ESI-MS)Characterization of reaction products and intermediates, elucidation of reaction pathways.
X-ray CrystallographyDetermination of the solid-state structure of reaction products, providing insights into stereochemistry and intermolecular interactions.
Density Functional Theory (DFT)Calculation of reaction energies and activation barriers, visualization of transition state geometries.

Expansion into Emerging Fields: Nanoscience and Advanced Materials

The unique chemical properties of this compound make it an attractive building block for the development of novel materials in nanoscience and polymer chemistry. The isothiocyanate group can readily form covalent bonds with amine and thiol functionalities, making it a versatile linker for surface modification of nanoparticles and for the synthesis of functional polymers. nih.govrsc.org

In the realm of nanoscience, future research could explore the use of this compound to functionalize the surface of gold, silica, or quantum dot nanoparticles. nih.govrsc.orgresearchgate.net The 2-chlorobenzoyl group could introduce specific properties to the nanoparticle surface, such as altered hydrophobicity or the ability to participate in further chemical transformations. Such functionalized nanoparticles could find applications in areas like targeted drug delivery, sensing, and catalysis. bohrium.com

In polymer science, this compound can be utilized as a monomer or a modifying agent. For example, it could be copolymerized with other monomers, such as epoxides, to create novel polymers with unique thermal and mechanical properties. acs.org The presence of the chlorinated aromatic ring in the polymer backbone could enhance properties like flame retardancy and thermal stability. Furthermore, the isothiocyanate group on a polymer chain can serve as a reactive handle for post-polymerization modification, allowing for the introduction of a wide array of functional groups.

Integration of Machine Learning and AI in Computational Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and design of new molecules with tailored properties. In the context of this compound, these computational tools can be leveraged to accelerate the development of new derivatives with enhanced activities for specific applications.

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful ML technique that can be used to correlate the structural features of a series of compounds with their biological or chemical activities. mdpi.com Future research could involve synthesizing a library of this compound derivatives with systematic variations in their structure and evaluating their properties of interest. The resulting data could then be used to build a QSAR model that can predict the activity of virtual compounds, thereby guiding the synthesis of the most promising candidates. frontiersin.org

Molecular docking simulations, another key computational tool, can be used to predict the binding mode and affinity of this compound derivatives to a biological target, such as an enzyme active site. nih.gov This information is invaluable for the rational design of new inhibitors or probes. By combining molecular docking with ML models, it is possible to screen large virtual libraries of compounds and prioritize those with the highest predicted binding affinity for experimental validation. nih.gov

Comprehensive Ecological Impact Assessment and Remediation Strategies

As with any chemical compound, a thorough understanding of the environmental fate and potential ecological impact of this compound is of paramount importance. The presence of a chlorinated aromatic ring raises concerns about its persistence and potential toxicity in the environment. nih.govyoutube.com

Future research should focus on a comprehensive ecological impact assessment. This would involve studies on its biodegradability in soil and water under various conditions. plos.orgnih.gov The identification of potential degradation products and their respective toxicities is also a critical aspect of this assessment. nih.govresearchgate.net Standard ecotoxicological assays using representative organisms from different trophic levels (e.g., bacteria, algae, invertebrates, and fish) should be conducted to determine its potential for harm to aquatic and terrestrial ecosystems.

In parallel, research into effective remediation strategies for potential contamination is essential. Given that it is an organochlorine compound, established remediation techniques for this class of pollutants could be investigated for their efficacy in degrading this compound. mdpi.commatec-conferences.orgbohrium.com These may include advanced oxidation processes, bioremediation using specialized microorganisms, and phytoremediation. researchgate.nettecnoscientifica.com The development of cost-effective and environmentally friendly remediation technologies will be crucial for mitigating any potential environmental risks associated with the production and use of this compound.

Research AreaKey Objectives
Biodegradation StudiesDetermine the rate and extent of microbial degradation in soil and aquatic environments.
Ecotoxicity TestingAssess the acute and chronic toxicity to a range of representative organisms.
Identification of Degradation ProductsCharacterize the chemical structures and toxicity of metabolites formed during degradation.
Development of Remediation TechnologiesEvaluate the effectiveness of physical, chemical, and biological methods for removing the compound from contaminated media.

Q & A

Q. What are the common synthetic routes for preparing 2-chlorobenzoyl isothiocyanate, and what factors influence reaction yields?

  • Methodological Answer : this compound can be synthesized via the reaction of 2-chlorobenzoic acid derivatives with trichloroisocyanuric acid (TCCA) and triphenylphosphine, as demonstrated in the preparation of acyl isothiocyanates . Alternatively, thionyl chloride (SOCl₂) in benzene or N-methylacetamide can be used to convert 2-chloro-4-fluoro-5-nitrobenzoic acid into its corresponding acyl chloride intermediate, which can then react with thiocyanate sources . Key factors influencing yields include:
  • Stoichiometry : Excess thiocyanate reagents (e.g., KSCN) improve conversion rates.
  • Temperature : Controlled reflux conditions (e.g., 60–80°C) minimize side reactions.
  • Catalysts : Dimethylformamide (DMF) as a catalyst enhances reaction efficiency in SOCl₂-mediated syntheses .

Q. How can researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :
  • Infrared (IR) Spectroscopy : The compound exhibits distinct absorption peaks for the N=C=S group (~2050–2100 cm⁻¹) and C=O stretching (~1680–1720 cm⁻¹). The chlorinated aromatic ring shows C-Cl vibrations at ~550–750 cm⁻¹ .
  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR typically displays aromatic proton signals in the δ 7.3–8.1 ppm range, while 13^13C NMR confirms the isothiocyanate carbon at δ ~125–135 ppm.
  • Mass Spectrometry (MS) : High-resolution MS can verify the molecular ion peak (m/z ≈ 197.5 for C₈H₄ClNOS⁺) .

Q. What are the critical considerations for optimizing reaction conditions when synthesizing derivatives of this compound?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance electrophilic reactivity of the isothiocyanate group.
  • Reagent Purity : Moisture-sensitive reagents (e.g., Zn dust in Reformatsky reactions) require anhydrous conditions to prevent hydrolysis .
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions in nucleophilic additions.

Advanced Research Questions

Q. What mechanistic insights have been gained into the reactivity of this compound in Reformatsky-type reactions?

  • Methodological Answer : In Reformatsky analogous reactions, this compound reacts with ethyl 2-bromoacetate and Zn dust to form β-thioxoesters via a proposed mechanism involving:

Zinc activation : Zn coordinates with the bromoester, facilitating enolate formation.

Nucleophilic attack : The enolate attacks the electrophilic isothiocyanate carbon, forming a tetrahedral intermediate.

Rearrangement : Elimination of S and Cl yields the thioxoester product (72% yield under optimized conditions) .
Key data supporting this pathway include kinetic studies and isolation of intermediates via quenching experiments.

Q. How can time-resolved GC analysis and Gibbs free energy calculations elucidate rearrangement pathways in reactions involving chlorinated isothiocyanates?

  • Methodological Answer :
  • GC Monitoring : Time-resolved gas chromatography (GC) tracks reaction progress by quantifying intermediate concentrations. For example, in rearrangement studies of 2-chloro-2-propenyl isothiocyanate, GC data revealed a first-order kinetic profile, suggesting a unimolecular mechanism .
  • Gibbs Free Energy Analysis : Computational methods (e.g., DFT calculations) correlate activation energy barriers with experimental rate constants. For instance, a Gibbs free energy difference of ~15 kJ/mol between transition states explained the preferential formation of a specific isomer .

Q. How does the electronic nature of substituents on the benzoyl group affect the electrophilic reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer :
  • Electron-Withdrawing Groups (EWGs) : The chloro substituent enhances electrophilicity at the N=C=S group by polarizing the electron density. This increases reactivity toward amines and alcohols, as seen in thiourea and thioester syntheses.
  • Steric Effects : Bulky substituents (e.g., 3-chloropropyl) reduce yields (42% vs. 72% for aromatic analogs) due to hindered access to the reactive site .
  • Comparative Studies : Aromatic isothiocyanates (e.g., phenyl) show higher yields (69–81%) compared to aliphatic derivatives, highlighting the role of resonance stabilization in transition states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.